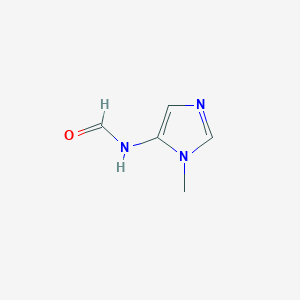
N-(1-Methyl-1H-imidazol-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are a significant class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide typically involves the reaction of 1-methyl-1H-imidazole with formic acid or its derivatives. One common method is the reaction of 1-methyl-1H-imidazole with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-imidazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the formamide group can yield N-(1-Methyl-1H-imidazol-5-yl)methylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: N-(1-Methyl-1H-imidazol-5-yl)methylamine.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-Methyl-1H-imidazol-5-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole-containing active sites.
Medicine: Imidazole derivatives are known for their antifungal and antibacterial properties, and this compound can be explored for similar applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-imidazol-5-yl)formamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative without the formamide group.
N-(1-Methyl-1H-imidazol-5-yl)methylamine: A reduced form of N-(1-Methyl-1H-imidazol-5-yl)formamide.
N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the formamide group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-(3-methylimidazol-4-yl)formamide |
InChI |
InChI=1S/C5H7N3O/c1-8-3-6-2-5(8)7-4-9/h2-4H,1H3,(H,7,9) |
InChI Key |
SNKYOWLTVCBVNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



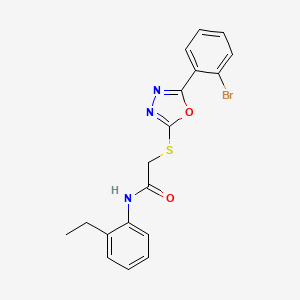
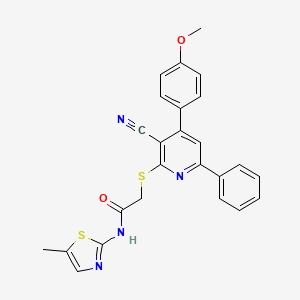


![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
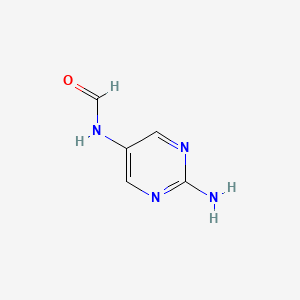
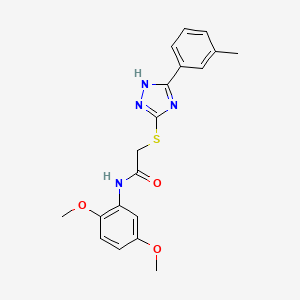
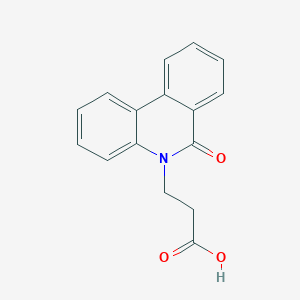
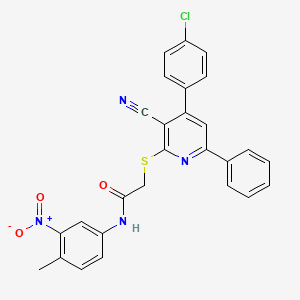
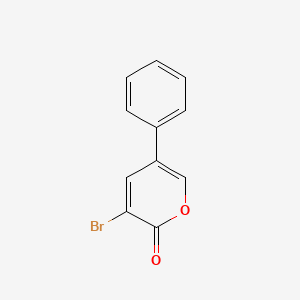
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
